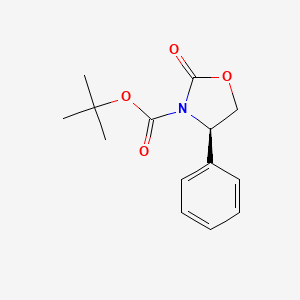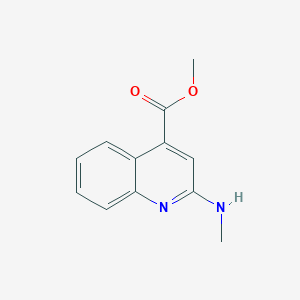
1-Bromo-1-(hydroxymethyl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Bromo-1-(hydroxymethyl)cyclobutane” is a cycloalkane, which are cyclic hydrocarbons. The carbons of the molecule are arranged in the form of a ring. Cycloalkanes are also saturated, meaning that all of the carbons atoms that make up the ring are single bonded to other atoms . This compound is an aryl fluorinated building block .
Synthesis Analysis
The synthesis of cyclobutanes has been a topic of interest in organic chemistry. There are several methods for the synthesis of cyclobutanes, including the Suzuki-Miyaura coupling reaction, copper hydride-catalyzed intramolecular hydroalkylation of halide-tethered styrenes, and [2 + 2] cycloaddition of terminal alkenes with allenoates .Chemical Reactions Analysis
The unique chemistry of small, strained carbocyclic systems like cyclobutanes has long captivated organic chemists. These compounds have potential as bioisosteres, high fraction of sp3 carbons, and limited appearance in the patent literature .Aplicaciones Científicas De Investigación
Strain-Release Transformations
Cyclobutane derivatives like “1-Bromo-1-(hydroxymethyl)cyclobutane” can be used in strain-release transformations . These transformations leverage the high strain energy of the cyclobutane ring to drive reactions, often resulting in the formation of less strained and more stable products .
Synthesis of Bicyclobutanes
“this compound” could potentially be used in the synthesis of bicyclobutanes . Bicyclobutanes are highly strained structures that have been studied extensively for their unique reactivity .
Bioisostere Development
Cyclobutane derivatives can serve as bioisosteres in drug discovery . Bioisosteres are compounds or groups with similar physical or chemical properties that can replace each other in chemical compounds, often leading to similar biological activities .
Synthesis of Cyclobutanes and Azetidines
Cyclobutane derivatives can be used as precursors in the synthesis of cyclobutanes and azetidines . These structures are becoming increasingly prominent in medicinal chemistry due to their structural novelty and favorable electronic, steric, and conformational features .
Covalent Warheads for Bioconjugation
Cyclobutane derivatives can function as covalent warheads for bioconjugation . This involves the use of the compound to form a covalent bond with a biomolecule, often to alter its function or properties .
Eco-Friendly Synthesis
Cyclobutane derivatives can be used in eco-friendly synthesis approaches . These methods aim to reduce the environmental impact of chemical synthesis, often by using greener reagents or more efficient reaction conditions .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of similar compounds, such as benzylic halides, are often involved in nucleophilic substitution reactions . The specific target would depend on the exact structure of the compound and the biological system in which it is introduced.
Mode of Action
Benzylic halides typically react via an SN2 pathway for primary halides, and an SN1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation . The bromine atom in “1-Bromo-1-(hydroxymethyl)cyclobutane” could potentially be involved in similar reactions.
Biochemical Pathways
The exact biochemical pathways affected by “this compound” would depend on its specific biological target. Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which are a type of carbon-carbon bond-forming reaction .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For example, the rate of reaction of halogen compounds can be influenced by the difference in electronegativity .
Propiedades
IUPAC Name |
(1-bromocyclobutyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-5(4-7)2-1-3-5/h7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQJDTFEKCSGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30896-87-8 |
Source


|
| Record name | (1-bromocyclobutyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B2988996.png)






![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2989006.png)
![3-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2989008.png)
![10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile;hydrochloride](/img/structure/B2989011.png)

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2989013.png)
![N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2989014.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2989017.png)